molecular formula C9H14O2 B130223 Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate CAS No. 152708-65-1

Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate

Cat. No. B130223
M. Wt: 154.21 g/mol
InChI Key: GQDDCUJLDXUDKO-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate, also known as MDC, is a cyclic ester that has gained significant attention in the field of organic chemistry due to its potential applications in various scientific research fields. MDC is a chiral molecule that exists in two enantiomeric forms, (3R,5S)-MDC and (3S,5R)-MDC, with the former being the more commonly studied enantiomer.

Scientific Research Applications

Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate has been found to have potential applications in various scientific research fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate has been studied for its potential use as a chiral building block in the synthesis of biologically active compounds. In materials science, Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate has been used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and optical activity. In organic synthesis, Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate has been used as a starting material for the synthesis of various compounds, including natural products and pharmaceuticals.

Mechanism Of Action

The mechanism of action of Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate is not fully understood, but it is believed to act as a chiral auxiliary in various chemical reactions. Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate can act as a chiral template, directing the stereochemistry of the reaction, and as a chiral ligand, enhancing the enantioselectivity of the reaction.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate. However, it has been found to be non-toxic and non-carcinogenic in animal studies.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate in lab experiments is its chiral nature, which allows for the synthesis of enantiomerically pure compounds. Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate is also relatively easy to synthesize and has a high yield. However, one limitation of using Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate is its high cost compared to other chiral auxiliaries.

Future Directions

There are several future directions for the research on Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate. One potential direction is the development of new synthetic routes for Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate that are more cost-effective and environmentally friendly. Another direction is the investigation of the potential use of Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate in the synthesis of novel biologically active compounds. Additionally, further studies are needed to fully understand the mechanism of action of Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate and its potential applications in various chemical reactions.

Synthesis Methods

Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate can be synthesized through a multi-step process involving the reaction of cyclopentadiene with maleic anhydride, followed by a Diels-Alder reaction with methyl vinyl ketone. The resulting product is then subjected to hydrolysis to obtain Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate as a white crystalline solid.

properties

CAS RN

152708-65-1

Product Name

Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-6-4-7(2)8(5-6)9(10)11-3/h5-7H,4H2,1-3H3/t6-,7+/m1/s1

InChI Key

GQDDCUJLDXUDKO-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C(=C1)C(=O)OC)C

SMILES

CC1CC(C(=C1)C(=O)OC)C

Canonical SMILES

CC1CC(C(=C1)C(=O)OC)C

synonyms

1-Cyclopentene-1-carboxylicacid,3,5-dimethyl-,methylester,(3R-cis)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.